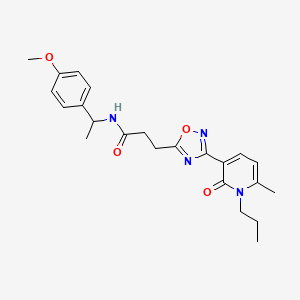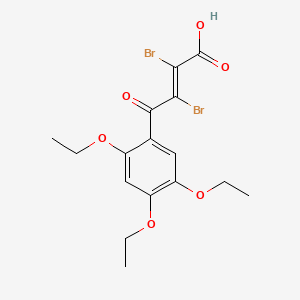
2,3-Dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid, also known as BTE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are organic compounds that have a wide range of biological activities. BTE has been shown to possess several interesting properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to possess several interesting biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress. In addition, this compound has been found to exhibit anticancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit the proliferation of fibroblast cells, which are involved in the development of fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its properties are well characterized. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that it can be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,3-Dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid. One direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential applications in the prevention and treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis and purification methods. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2,3-Dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid involves the condensation of 2,4,5-triethoxybenzaldehyde with 2,3-dibromo-4-hydroxybut-2-enoic acid in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, which results in the formation of this compound. The purity and yield of this compound can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
2,3-Dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid has been extensively studied for its potential applications in scientific research. It has been shown to possess several interesting properties, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress. In addition, this compound has been found to exhibit anticancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br2O6/c1-4-22-10-8-12(24-6-3)11(23-5-2)7-9(10)15(19)13(17)14(18)16(20)21/h7-8H,4-6H2,1-3H3,(H,20,21)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXWKERGSBLUNE-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)C(=C(C(=O)O)Br)Br)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)/C(=C(/C(=O)O)\Br)/Br)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
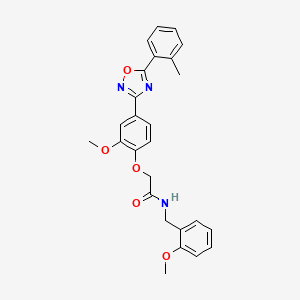
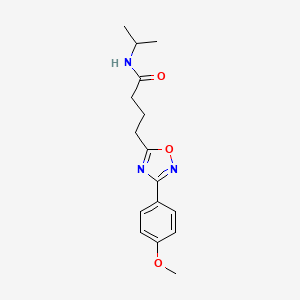
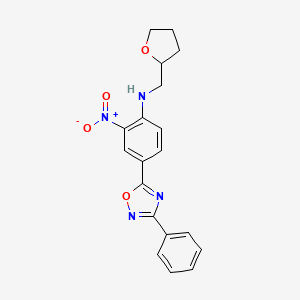
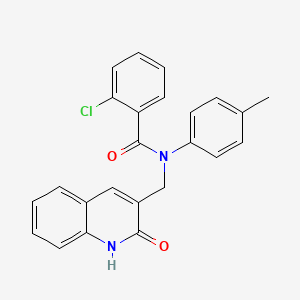
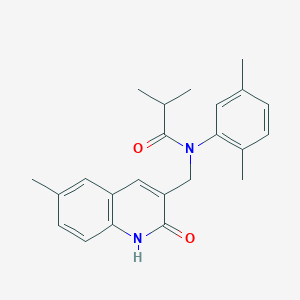
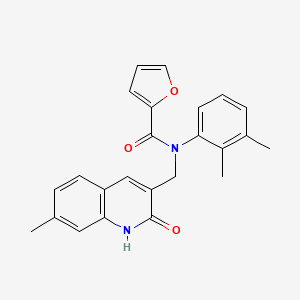
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
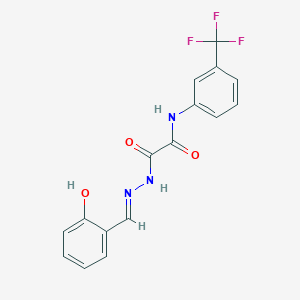
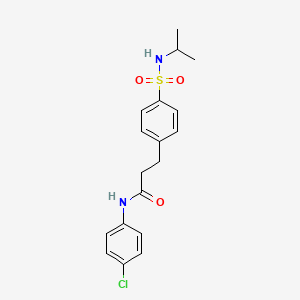

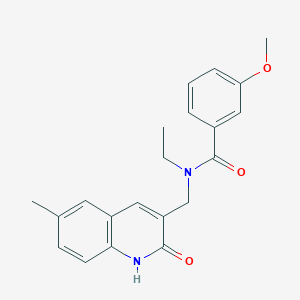
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
